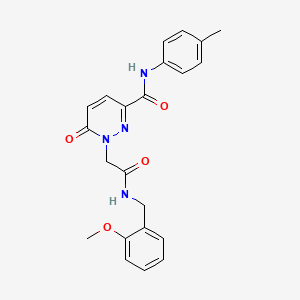
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide
Vue d'ensemble
Description
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide, also known as AOT-007, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AOT-007 belongs to the class of thiazole compounds and has been shown to exhibit promising results in various preclinical studies.
Mécanisme D'action
The exact mechanism of action of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide is not fully understood. However, it has been suggested that N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of the transcription factor NF-κB. NF-κB is a key regulator of inflammation and cell survival and has been implicated in the pathogenesis of various diseases, including cancer.
Biochemical and physiological effects:
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the infiltration of inflammatory cells in tissues. N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide has also been shown to inhibit the growth of blood vessels, which is a critical step in tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide in lab experiments is its ability to selectively target NF-κB activity, which is a key regulator of various cellular processes. N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide has also been shown to exhibit low toxicity in preclinical studies, which makes it a promising candidate for further development. However, one of the limitations of using N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions that can be explored with N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide. One potential application of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide can also be further studied for its potential use in cancer therapy, either as a monotherapy or in combination with other chemotherapeutic agents. Additionally, the development of novel formulations of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide with improved solubility and bioavailability can enhance its therapeutic potential.
Applications De Recherche Scientifique
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties in preclinical studies. N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-13-7-9-15(10-8-13)26-11-17(25)22-19-18(14-5-3-2-4-6-14)23-20(28-19)27-12-16(21)24/h2-10H,11-12H2,1H3,(H2,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMWSJJSIGLWHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(N=C(S2)SCC(=O)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-bromo-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B3310528.png)
![N-(4-ethoxyphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3310540.png)








